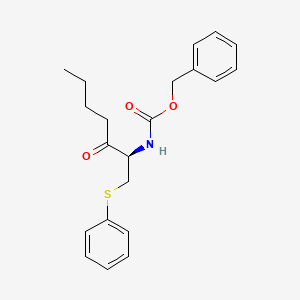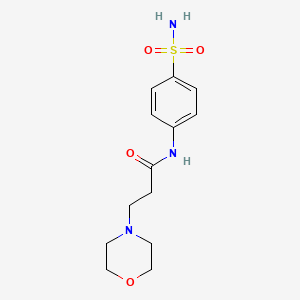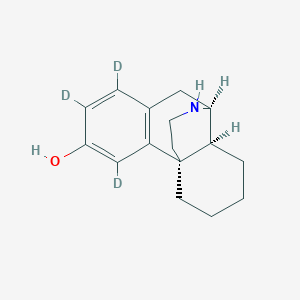
Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Dextrorphan-d3 is a deuterated derivative of dextrorphan, which is a metabolite of dextromethorphan. Dextromethorphan is widely used as a cough suppressant and has been studied for its neuroprotective effects and potential use in treating conditions such as pain and Parkinson’s disease . N-Desmethyl Dextrorphan-d3 is primarily used in pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking and analysis in biological systems .
Méthodes De Préparation
The synthesis of N-Desmethyl Dextrorphan-d3 involves several key steps:
Analyse Des Réactions Chimiques
N-Desmethyl Dextrorphan-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert N-Desmethyl Dextrorphan-d3 back to its parent compound, dextromethorphan.
Substitution: Substitution reactions, particularly involving the deuterium atoms, can be used to modify the compound for specific research purposes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Desmethyl Dextrorphan-d3 has several scientific research applications:
Pharmacokinetic Studies: Due to its stable isotope labeling, it is used to study the pharmacokinetics of dextromethorphan and its metabolites in biological systems.
Neuroprotective Research: It is studied for its potential neuroprotective effects, particularly in the context of conditions like stroke and cerebral ischemia.
Drug Interaction Studies: It is used to investigate drug-drug interactions, especially involving the cytochrome P450 enzyme CYP2D6.
Mécanisme D'action
N-Desmethyl Dextrorphan-d3 exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist. It also interacts with sigma-1 receptors and α3/β4 nicotinic receptors . These interactions contribute to its neuroprotective and anticonvulsant properties. The exact molecular pathways involved in these effects are still under investigation, but they likely involve modulation of neurotransmitter release and inhibition of excitotoxicity .
Comparaison Avec Des Composés Similaires
N-Desmethyl Dextrorphan-d3 is similar to other deuterated derivatives of dextromethorphan and dextrorphan, such as N-CD3-dextrorphan. These compounds share similar pharmacokinetic properties but differ in their specific deuterium labeling patterns . Compared to non-deuterated analogs, deuterated compounds like N-Desmethyl Dextrorphan-d3 offer improved stability and precision in pharmacokinetic studies .
Similar compounds include:
Dextrorphan: The primary metabolite of dextromethorphan, known for its NMDA receptor antagonism.
N-CD3-Dextrorphan: Another deuterated derivative used in similar pharmacokinetic studies.
N-Desmethyl Dextrorphan-d3 stands out due to its specific deuterium labeling, which enhances its utility in precise pharmacokinetic and drug interaction studies .
Propriétés
Formule moléculaire |
C16H21NO |
|---|---|
Poids moléculaire |
246.36 g/mol |
Nom IUPAC |
(1S,9S,10S)-3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m1/s1/i4D,5D,10D |
Clé InChI |
IYNWSQDZXMGGGI-SLNQIZJASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)[2H])O)[2H] |
SMILES canonique |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


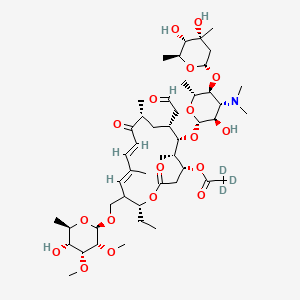
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
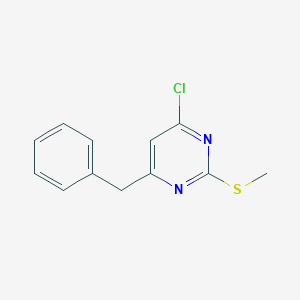
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
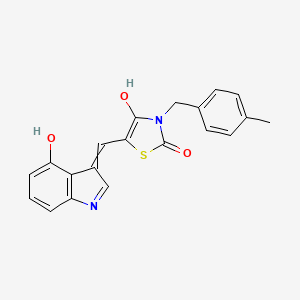
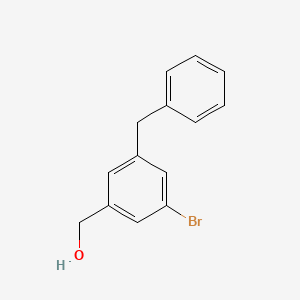

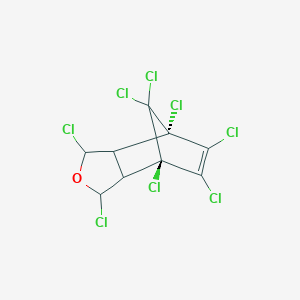
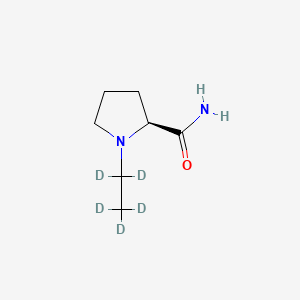
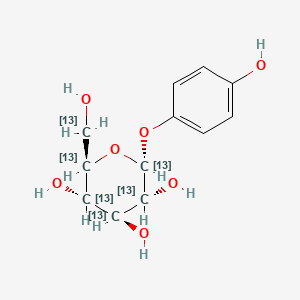
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
